molecular formula C19H22N2O3S B6570349 1-phenyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 946211-49-0

1-phenyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Cat. No.: B6570349
CAS No.: 946211-49-0
M. Wt: 358.5 g/mol
InChI Key: MTLGKZWMHWPHNI-UHFFFAOYSA-N
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Description

1-phenyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is an organic compound with the molecular formula C19H22N2O3S It is a complex molecule that features a phenyl group, a propanoyl group, a tetrahydroquinoline ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves multiple steps. One common method starts with the preparation of the tetrahydroquinoline core, which can be synthesized through the Pictet-Spengler reaction. This reaction involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

Next, the phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The propanoyl group is then added via a similar acylation reaction.

Finally, the methanesulfonamide group is introduced through a sulfonation reaction, where the intermediate compound reacts with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include using more efficient catalysts, optimizing reaction temperatures and times, and employing continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can yield a wide variety of products, depending on the nature of the substituent introduced.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological targets, such as enzymes or receptors.

    Medicine: If the compound exhibits pharmacological activity, it could be developed into a therapeutic agent for treating diseases

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-phenyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide would depend on its specific biological activity. Generally, the compound could interact with molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its reaction. Alternatively, it could bind to a receptor, modulating its activity and triggering a cellular response.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-1,2,3,4-tetrahydroisoquinoline: This compound shares the tetrahydroquinoline core but lacks the propanoyl and methanesulfonamide groups.

    1-phenyl-1-propanol: This compound has a similar phenyl and propanoyl structure but lacks the tetrahydroquinoline and methanesulfonamide groups.

    Methanesulfonamide: This compound contains the methanesulfonamide group but lacks the phenyl, propanoyl, and tetrahydroquinoline structures.

Uniqueness

1-phenyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is unique due to its combination of functional groups and structural features. The presence of the phenyl, propanoyl, tetrahydroquinoline, and methanesulfonamide groups in a single molecule provides a unique set of chemical and biological properties that can be exploited for various applications.

Properties

IUPAC Name

1-phenyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-2-19(22)21-12-6-9-16-13-17(10-11-18(16)21)20-25(23,24)14-15-7-4-3-5-8-15/h3-5,7-8,10-11,13,20H,2,6,9,12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLGKZWMHWPHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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